molecular formula C10H13NO B1167878 1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(+-)- CAS No. 107878-38-6

1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(+-)-

Cat. No.: B1167878
CAS No.: 107878-38-6
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Description

The compound “1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R,S)-(±)-” is a derivative of 1,3-benzenediol (resorcinol), featuring a complex substituent at the 5-position. This substituent includes a hydroxyethylamine group linked to a 2-(4-hydroxyphenyl)-1-methylethyl moiety.

Structurally, it shares a resorcinol backbone (1,3-dihydroxybenzene), which is critical for its aromatic and hydrogen-bonding properties. The addition of a branched alkylamine chain with a 4-hydroxyphenyl group distinguishes it from simpler resorcinol derivatives, likely enhancing receptor-binding affinity or metabolic stability in pharmaceutical contexts .

Properties

CAS No.

107878-38-6

Molecular Formula

C10H13NO

Origin of Product

United States

Preparation Methods

Resorcinol Core Functionalization via Friedel-Crafts Acylation

The resorcinol backbone serves as the foundational structure for this compound. Functionalization at the 5-position is typically achieved through Friedel-Crafts acylation, a method demonstrated in the synthesis of 2,4-dihydroxyacetophenone derivatives . In one protocol, resorcinol undergoes acylation with acetic acid in the presence of anhydrous zinc chloride (ZnCl₂) at 140°C, yielding 2,4-dihydroxyacetophenone with high regioselectivity . The reaction proceeds via electrophilic substitution, where ZnCl₂ acts as a Lewis acid to activate the carbonyl group.

Reaction Conditions :

  • Catalyst : ZnCl₂ (1.2 equiv)

  • Solvent : Glacial acetic acid

  • Temperature : 140°C, reflux

  • Yield : 85–90%

This intermediate is critical for subsequent modifications, as the acetyl group provides a handle for further functionalization.

Introduction of the Ethylamino Side Chain via Mannich Reaction

The ethylamino moiety is introduced through a Mannich reaction, which facilitates the formation of C–N bonds adjacent to carbonyl groups. A modified Mannich approach, as described in patent WO2003042166A2, employs α-hydroxycarboxylic acid esters or dioxolanones to couple amines with ketones . For this compound, 2-(4-hydroxyphenyl)-1-methylethylamine is reacted with a α-hydroxyacetophenone derivative in the presence of sulfuric acid.

Key Steps :

  • Activation : The α-hydroxy group is converted to a reactive ester using sulfuric acid in methanol .

  • Coupling : The ester reacts with the amine under reflux conditions (80°C, 6 hours), forming the ethylamino linkage .

  • Workup : The product is isolated via extraction with ethyl acetate and purified by silica gel chromatography .

Challenges :

  • Regioselectivity : Competing reactions at other hydroxyl positions require careful control of stoichiometry.

  • Steric Hindrance : Bulky substituents on the amine may reduce coupling efficiency, necessitating excess reagent .

Stereochemical Control via Palladium-Catalyzed Hydrogenation

Achieving the (R*,S*) configuration necessitates stereoselective reduction of intermediate imines or ketones. Patent EP0753505A2 details a hydrogen-transfer methodology using palladium on charcoal (Pd/C) and hydrogen acceptors like nitro compounds . For this compound, a prochiral ketone intermediate is reduced in the presence of 10% Pd/C and cyclohexanone as a hydrogen acceptor.

Procedure :

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Solvent : Ethanol

  • Hydrogen Source : Cyclohexanone

  • Temperature : 70°C, 2 hours

The reaction proceeds via a dynamic kinetic resolution, where the palladium catalyst facilitates simultaneous reduction and epimerization, yielding the racemic (R*,S*) product .

Condensation with Hydrazides for Side-Chain Elaboration

Further elaboration of the ethylamino side chain employs hydrazide intermediates. As shown in PMC7059039, hydrazides derived from 4-methoxyisophthalic acid react with benzaldehyde derivatives under acidic conditions to form hydrazones . Adapting this method, the ethylamino group is condensed with a hydroxyphenylacetonitrile derivative in glacial acetic acid, followed by hydrogenation to yield the final side chain .

Optimization :

  • Acid Catalyst : Glacial acetic acid (3 equiv)

  • Temperature : Reflux (110°C)

  • Yield : 67–72%

Chiral Resolution Techniques for Enantiomeric Separation

The racemic (R*,S*) mixture is resolved using chiral stationary-phase chromatography or diastereomeric salt formation. Patent WO2003042166A2 describes the use of (+)-dibenzoyltartaric acid to isolate enantiomers via crystallization .

Conditions :

  • Chiral Agent : (+)-Dibenzoyltartaric acid (1.1 equiv)

  • Solvent : Ethanol/water (3:1)

  • Yield : 45–50% per enantiomer

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(±)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups using hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

    Substitution Reagents: Halogens, sulfonic acids, and nitrating agents.

Major Products

The major products formed from these reactions include various substituted benzenediols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure

The compound features a complex structure that includes a benzenediol core with hydroxy and amino functional groups, which contribute to its biological activity.

Bronchodilator Activity

Fenoterol is primarily recognized for its role as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It acts as a selective beta-2 adrenergic agonist, leading to relaxation of bronchial smooth muscles.

Case Study: Efficacy in Asthma Management

A clinical study demonstrated that Fenoterol significantly improved lung function in patients with asthma when administered via inhalation. The study reported an increase in forced expiratory volume (FEV1) by approximately 20% within 30 minutes of administration, showcasing its rapid onset of action.

Skin Lightening Agent

Recent research indicates that derivatives of 1,3-benzenediol compounds exhibit potent skin lightening properties by inhibiting tyrosinase activity, an enzyme critical for melanin production.

Case Study: In Vivo Skin Lightening Studies

A study evaluated the efficacy of 4-(1-phenylethyl)1,3-benzenediol as a skin lightening agent. The results showed that a 0.5% concentration led to significant reduction in melanin synthesis over a 14-day period without cytotoxic effects on skin cells .

ConcentrationMelanin Suppression (%)Duration
0.1%Nearly complete14 days
0.5%Significant14 days

Anti-Aging Formulations

The antioxidant properties of Fenoterol derivatives make them suitable for inclusion in anti-aging skincare products. These compounds help mitigate oxidative stress on skin cells, thereby reducing signs of aging.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
Fenoterol2In vitro study
Kojic Acid44Literature

Hair Care Products

Due to its ability to enhance blood circulation and promote hair growth, Fenoterol is increasingly being incorporated into hair care formulations aimed at treating hair loss.

Safety Data Summary

  • NOAEL :
    • Mice: 225 mg/kg bw/day
    • Rats: Female NOAEL at 50 mg/kg bw/day
  • LOAEL :
    • Mice: Mortality observed at doses above 420 mg/kg bw/day .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Antioxidant Activity: Substituted 1,3-benzenediols, including orcinol, exhibit radical-scavenging properties due to the dihydroxybenzene core. The target compound’s 4-hydroxyphenyl group may enhance this activity via additional phenolic interactions .
  • Receptor Binding: Orciprenaline’s β2-adrenergic activity is linked to its aminoethyl substituent. The target compound’s branched chain and stereochemistry may modulate affinity for adrenergic or other G-protein-coupled receptors .
  • Metabolism: Bacterial catabolism of orcinol involves ring-cleavage enzymes (e.g., dioxygenases). The target compound’s complex substituent likely requires novel enzymatic pathways, reducing environmental persistence .

Biological Activity

1,3-Benzenediol, also known as resorcinol, is a dihydroxybenzene derivative with significant biological activities. The specific compound in focus, 1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(+-)-, exhibits a complex structure that contributes to its pharmacological potential. This article reviews its biological activity, including anticancer properties, antioxidant effects, and metabolic pathways.

Chemical Structure and Properties

  • IUPAC Name : 1,3-Benzenediol, 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-, (R*,S*)-(+-)-
  • Chemical Formula : C16H20N2O3
  • Molecular Weight : 288.34 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,3-Benzenediol derivatives. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that it activates the caspase cascade leading to increased apoptotic cells in the Sub-G1 phase of the cell cycle .
  • In Vitro Studies : In vitro assays indicated that the compound significantly reduced cell viability in cancer cells with IC50 values ranging from 1.2 to 12.8 μg/ml .
  • Case Study Example : A study on a related compound revealed that it exhibited high efficacy against both normal and cancer cells while also acting as an antioxidant when compared to vitamin C .

Antioxidant Properties

The compound's structure suggests strong antioxidant capabilities:

  • Reactive Oxygen Species (ROS) Scavenging : Resorcinol derivatives have been reported to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
  • Comparative Efficacy : When tested against standard antioxidants like vitamin C, the compound demonstrated comparable or superior antioxidant activity at lower concentrations .

Metabolic Pathways and Toxicity

Understanding the metabolism of 1,3-Benzenediol is crucial for assessing its safety and efficacy:

  • Metabolism : The compound undergoes glucuronidation primarily via UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, which plays a critical role in detoxifying xenobiotics .
  • Toxicity Concerns : Prolonged exposure to resorcinol has been associated with potential toxicity and conditions such as exogenous ochronosis. Thus, careful consideration of dosage and exposure duration is warranted .

Summary of Findings

Activity TypeObservations
AnticancerInduces apoptosis; IC50 values between 1.2 - 12.8 μg/ml
AntioxidantEffective ROS scavenger; comparable efficacy to vitamin C
MetabolismGlucuronidated by UGTs; potential toxicity with prolonged use

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a 1,3-benzenediol (resorcinol) derivative with a phenethylamine intermediate. For example, coupling 5-amino-resorcinol with a chiral β-amino alcohol derivative under Mitsunobu conditions or reductive amination .
  • Step 2: Stereochemical control via chiral catalysts (e.g., asymmetric hydrogenation) or resolution using chiral chromatography to isolate (R*,S*) diastereomers .
  • Critical Analysis: Purity is monitored via HPLC with UV detection (λ = 280 nm), referencing standards like Levalbuterol-related impurities for validation .

Advanced: How does stereochemistry (R,S) affect biological activity and receptor binding?**

  • Experimental Design:
    • Compare enantiomerically pure (R,S) and (S,R) forms in receptor-binding assays (e.g., β-adrenergic receptors).
    • Use X-ray crystallography or molecular docking to map hydrogen bonding and steric interactions .
  • Data Contradictions: Discrepancies in reported IC₅₀ values may arise from incomplete stereochemical separation. Validate purity via chiral LC-MS and correlate activity with specific enantiomers .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodology:
    • LC-MS/MS: Quantify impurities (e.g., tert-butylamine byproducts) using a C18 column and ESI+ mode .
    • ¹H/¹³C NMR: Assign stereochemistry via NOESY or COSY to confirm spatial arrangement of hydroxyl and amino groups .
    • HPLC-UV: Compare retention times with USP reference standards (e.g., MM0381.05) .

Advanced: How can researchers resolve conflicting data on metabolic stability in vitro vs. in vivo?

  • Hypothesis Testing:
    • In Vitro: Use liver microsomes with CYP450 inhibitors to identify enzyme-specific degradation pathways.
    • In Vivo: Conduct pharmacokinetic studies in rodent models, measuring plasma half-life and urinary metabolites via UPLC-QTOF .
  • Contradiction Analysis: Discrepancies may stem from interspecies metabolic differences. Cross-validate using human hepatocyte models .

Basic: What are the primary biological targets or mechanisms of action?

  • Pharmacological Screening:
    • β-Adrenergic Receptors: Functional assays (cAMP accumulation) show agonist/antagonist activity due to structural similarity to albuterol derivatives .
    • Antioxidant Activity: Evaluate ROS scavenging in cell-free systems (e.g., DPPH assay), leveraging the 1,3-benzenediol core’s redox properties .

Advanced: What strategies improve yield in stereoselective synthesis?

  • Optimization Approaches:
    • Chiral Auxiliaries: Use (S)-proline to induce asymmetry during amine coupling .
    • Enzymatic Resolution: Lipase-mediated hydrolysis of racemic intermediates to isolate desired enantiomers .
    • Process Analytics: Monitor reaction progress in real-time using inline FTIR to detect kinetic resolution .

Basic: How is compound stability assessed under varying storage conditions?

  • Accelerated Stability Studies:
    • Forced Degradation: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
    • HPLC Tracking: Quantify degradation products (e.g., oxidized quinones) using a validated method with ≤2% impurity thresholds .

Advanced: What computational tools predict binding affinity to non-canonical targets?

  • Methodology:
    • Molecular Dynamics (MD): Simulate interactions with orphan GPCRs using AMBER or GROMACS.
    • QSAR Modeling: Train models on resorcinol derivatives to predict off-target effects (e.g., kinase inhibition) .
  • Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays .

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